

# (3,4-Difluorophenoxy)acetic acid chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (3,4-Difluorophenoxy)acetic acid

Cat. No.: B1296662

[Get Quote](#)

An In-Depth Technical Guide to **(3,4-Difluorophenoxy)acetic Acid**: Properties, Synthesis, and Applications

## Authored by: Gemini, Senior Application Scientist Introduction

**(3,4-Difluorophenoxy)acetic acid** is a fluorinated aromatic carboxylic acid that serves as a versatile building block in various fields of chemical research and development. The strategic incorporation of fluorine atoms onto the phenyl ring imparts unique electronic properties, significantly influencing the molecule's reactivity, lipophilicity, and metabolic stability. These characteristics make it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical properties, structure, a detailed synthesis protocol, and key applications, intended for researchers and professionals in drug development and chemical synthesis.

## Core Chemical Identity and Physicochemical Properties

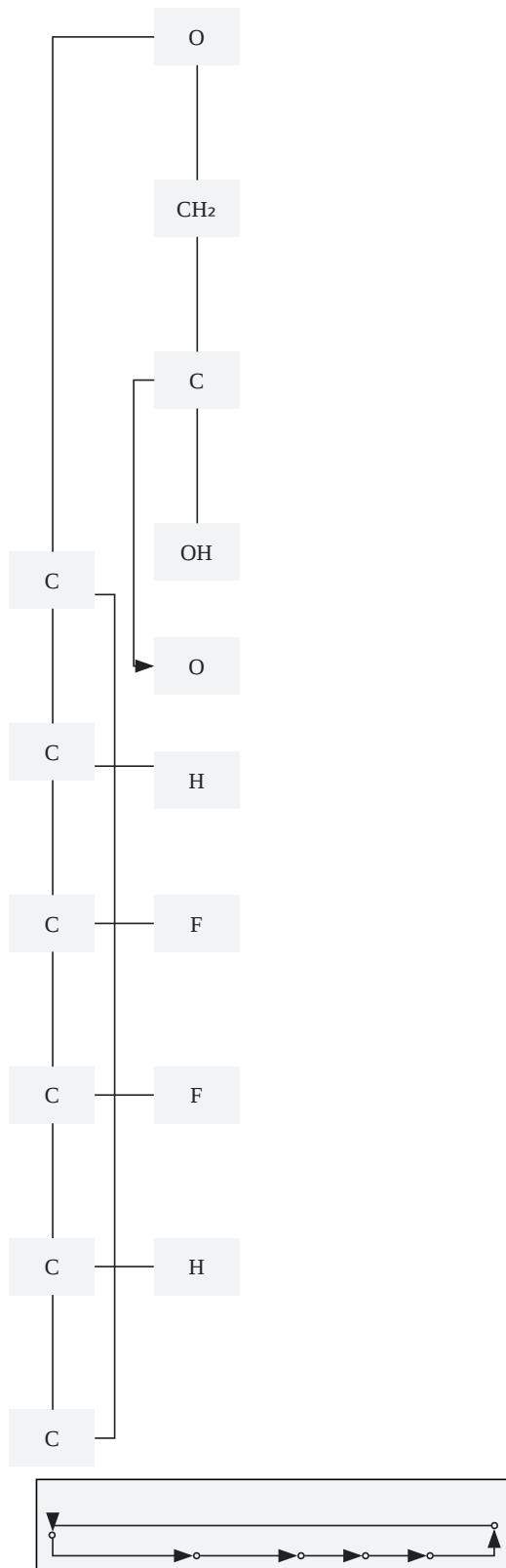
Understanding the fundamental properties of **(3,4-Difluorophenoxy)acetic acid** is critical for its effective application in research and synthesis. The compound is a solid at room temperature, typically appearing as a white to off-white crystalline powder.

**Table 1: Physicochemical and Identification Properties**

| Property          | Value   | Source(s)           |
|-------------------|---|---------------------|
| IUPAC Name        | 2-(3,4-Difluorophenoxy)acetic acid                          | <a href="#">[1]</a> |
| CAS Number        | 370-58-1  | <a href="#">[1]</a> |
| Molecular Formula | C <sub>8</sub> H <sub>6</sub> F <sub>2</sub> O <sub>3</sub> | <a href="#">[1]</a> |
| Molecular Weight  | 188.13 g/mol  | <a href="#">[1]</a> |
| Appearance        | White to almost white powder/crystalline solid              | <a href="#">[2]</a> |
| Melting Point     | 48 - 52 °C  | <a href="#">[2]</a> |

## Molecular Structure

The structure consists of a 1,2,4-trisubstituted benzene ring. The two fluorine atoms are positioned at carbons 3 and 4, and an oxyacetic acid group is attached at carbon 1. This arrangement dictates the molecule's electronic and steric properties.



[Click to download full resolution via product page](#)

Caption: Chemical structure of (3,4-Difluorophenoxy)acetic acid.

## Synthesis Protocol: Williamson Ether Synthesis

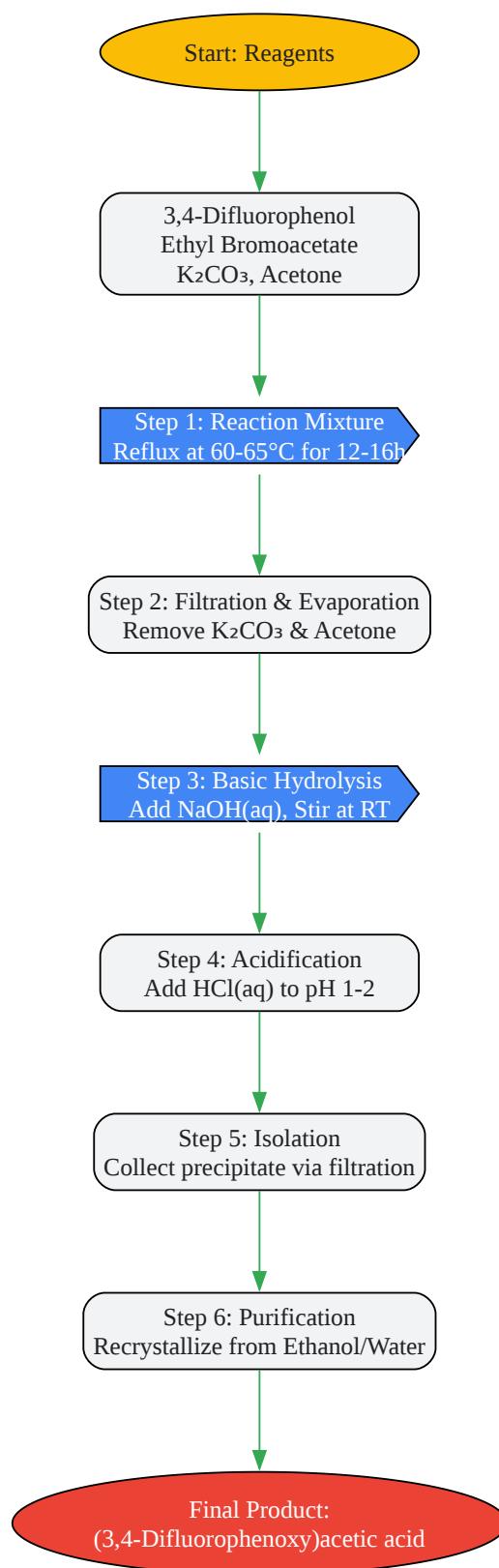
The most common and reliable method for preparing **(3,4-Difluorophenoxy)acetic acid** is the Williamson ether synthesis. This pathway involves the reaction of a phenoxide (generated from 3,4-difluorophenol) with an  $\alpha$ -halo ester, followed by hydrolysis. This method is favored for its high yields and operational simplicity.

### Rationale and Mechanistic Insight

The synthesis proceeds in two key stages:

- **Nucleophilic Attack:** 3,4-Difluorophenol is deprotonated by a base (e.g., potassium carbonate) to form the more nucleophilic potassium 3,4-difluorophenoxyde. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an ethyl bromoacetate molecule in a classic  $S_N2$  reaction. Acetone is a suitable polar aprotic solvent that facilitates this reaction without interfering.
- **Ester Hydrolysis:** The resulting ester intermediate is hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the sodium salt of the carboxylic acid. Subsequent acidification with a strong acid, like hydrochloric acid, protonates the carboxylate to precipitate the final **(3,4-Difluorophenoxy)acetic acid** product.

### Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **(3,4-Difluorophenoxy)acetic acid**.

## Step-by-Step Methodology

### Materials:

- 3,4-Difluorophenol
- Ethyl bromoacetate
- Potassium carbonate ( $K_2CO_3$ ), anhydrous
- Acetone, anhydrous
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl), concentrated
- Ethanol
- Deionized water
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.

### Procedure:

- Phenoxide Formation and Alkylation:
  - To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-difluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (200 mL).
  - Stir the mixture vigorously for 15 minutes at room temperature.
  - Slowly add ethyl bromoacetate (1.1 eq) to the suspension.
  - Heat the reaction mixture to reflux (approximately 60-65°C) and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up and Isolation of Ester Intermediate:

- After completion, cool the mixture to room temperature.
- Filter off the inorganic salts (potassium carbonate and potassium bromide) and wash the solid cake with a small amount of acetone.
- Combine the filtrates and evaporate the acetone under reduced pressure to obtain the crude ethyl (3,4-difluorophenoxy)acetate, typically as an oil.
- Hydrolysis:
  - Dissolve the crude ester in ethanol (100 mL) and add a 2 M aqueous solution of sodium hydroxide (2.0 eq).
  - Stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).
- Acidification and Precipitation:
  - Remove the ethanol via rotary evaporation.
  - Dilute the remaining aqueous solution with 100 mL of deionized water and cool in an ice bath.
  - Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is between 1 and 2. A white precipitate should form.
- Final Purification:
  - Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.
  - Dry the crude product under vacuum.
  - For further purification, recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture, to yield pure **(3,4-difluorophenoxy)acetic acid**.

## Spectroscopic and Analytical Characterization

Characterization is essential to confirm the identity and purity of the synthesized compound. The fluorine atoms significantly influence the NMR spectra.

- $^1\text{H}$  NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The two protons on the methylene ( $-\text{CH}_2-$ ) group adjacent to the carbonyl will appear as a singlet. The three aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.
- $^{13}\text{C}$  NMR Spectroscopy: The carbon NMR spectrum will show eight distinct signals.<sup>[3]</sup> The chemical shifts of the aromatic carbons are influenced by the attached fluorine and oxygen atoms. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants.<sup>[3][4]</sup> The carbonyl carbon of the carboxylic acid will appear significantly downfield (typically  $>170$  ppm).<sup>[3][4]</sup>
- Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in negative mode would show a prominent peak corresponding to the deprotonated molecule  $[\text{M}-\text{H}]^-$ .
- Infrared (IR) Spectroscopy: The IR spectrum will feature a broad absorption band for the O-H stretch of the carboxylic acid (around  $2500\text{-}3300\text{ cm}^{-1}$ ) and a sharp, strong absorption for the C=O stretch (around  $1700\text{-}1730\text{ cm}^{-1}$ ). Strong C-F stretching bands will be visible in the  $1100\text{-}1300\text{ cm}^{-1}$  region.

## Key Applications in Research and Development

The unique properties conferred by the difluoro substitution make this compound a valuable intermediate in several high-value applications.

## Pharmaceutical Development

**(3,4-Difluorophenoxy)acetic acid** serves as a crucial building block in the synthesis of pharmaceuticals. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate pKa.<sup>[2]</sup> This moiety is often incorporated into potential therapeutic agents, particularly in the development of anti-inflammatory and analgesic drugs where fluorinated derivatives frequently show enhanced potency and selectivity.<sup>[2]</sup>

## Agrochemicals

In the agrochemical sector, this compound is utilized in the formulation of herbicides and pesticides.<sup>[2]</sup> The presence of fluorine can increase the biological activity and environmental persistence of the active ingredients, leading to more effective crop protection solutions.<sup>[2][5]</sup>

## Materials Science

The compound is also explored in materials science for developing advanced polymers and coatings.<sup>[2]</sup> The thermal and chemical resistance imparted by the fluorinated aromatic ring makes it a candidate for creating materials with enhanced durability and performance characteristics.<sup>[2]</sup>

## Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **(3,4-Difluorophenoxy)acetic acid**.

- **Hazards:** It is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
- **Personal Protective Equipment (PPE):** Standard PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat, is required. A dust mask (type N95 or equivalent) should be used when handling the powder.
- **Storage:** The compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.<sup>[2]</sup>

## Conclusion

**(3,4-Difluorophenoxy)acetic acid** is a synthetically accessible and highly versatile chemical intermediate. Its defining structural feature—the 3,4-difluorinated phenyl ring—provides a powerful tool for medicinal chemists and material scientists to fine-tune molecular properties. The reliable Williamson ether synthesis protocol allows for its efficient production, paving the way for its continued use in the innovation of new drugs, advanced agrochemicals, and high-performance materials. A thorough understanding of its chemical properties, synthesis, and handling is paramount for leveraging its full potential in scientific discovery.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. <sup>13</sup>C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. C-13 nmr spectrum of ethanoic acid analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanoic acid doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. enamine.net [enamine.net]
- To cite this document: BenchChem. [(3,4-Difluorophenoxy)acetic acid chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1296662#3-4-difluorophenoxy-acetic-acid-chemical-properties-and-structure>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)